1-(2,2-Diethoxyethoxy)-4-methoxybenzene
Overview
Description
1-(2,2-Diethoxyethoxy)-4-methoxybenzene, also known as 4-methoxy-1-(2,2-diethoxyethoxy)benzene, is a compound belonging to the family of benzene derivatives. It is an aromatic compound, meaning it has a ring-shaped structure of six carbon atoms with alternating single and double bonds. It is a colorless liquid at room temperature and has a boiling point of 221.6 °C and a melting point of -80.2 °C. It is used in various scientific research applications, such as drug discovery and laboratory experiments.
Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- Molecular Structure and Hydrogen Bonding: Research on methoxybenzenes, including derivatives similar to 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, has focused on analyzing their molecular structures and hydrogen bonding patterns. For instance, studies have revealed how steric hindrance affects the planarity of methoxy groups in methoxybenzenes and how these molecules form hydrogen-bonded dimers in solid states (Fun et al., 1997).
Thermochemistry and Interaction Analysis
- Thermochemical Properties: Understanding the thermochemical properties of methoxyphenols, a structural fragment of this compound, has been crucial in characterizing their behavior in different states. Studies have detailed the vapor pressure, vaporization, and sublimation enthalpies of these compounds, providing insights into their stability and interaction with other substances (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
- Chemical Synthesis and Reactions: Research has explored the synthesis of various methoxybenzene derivatives, including the transformation of trioxybenzenes into dicarbobenzenes. This involves regioselective reductive electrophilic substitution, highlighting the compound's potential in creating diverse chemical structures (Azzena et al., 1993).
Polymer Chemistry
- Polymer Applications: Methoxybenzenes, including compounds structurally related to this compound, have been utilized in polymer chemistry. Their electrosynthesis and spectroscopic characterization have led to the development of polymers with unique molecular weights and electrical conductivities (Moustafid et al., 1991).
Environmental and Bioresource Technology
- Environmental Applications: The conversion of methoxybenzenes in aqueous alkaline solutions has been studied for its potential in producing liquid fuels from spent pulping liquors. This research is significant for its implications in bioresource technology and environmental sustainability (Alén, 1991).
Cycloaddition Reactions
- Cycloaddition Reactions: Studies have been conducted on methoxybenzene derivatives, investigating their behavior in cycloaddition reactions. This research is vital for understanding how these compounds can be utilized in synthesizing complex organic structures (Collins et al., 1991).
properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJNGRJPFEZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290886 | |
Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69034-13-5 | |
Record name | 69034-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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